![molecular formula C14H12F2S B14032508 (3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14032508.png)
(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)(methyl)sulfane is an organic compound characterized by the presence of fluorine atoms and a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)(methyl)sulfane typically involves the reaction of 3,5-difluoro-4’-methylbiphenyl with a methylsulfane reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, (3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a pharmaceutical intermediate. The presence of fluorine atoms can improve the bioavailability and metabolic stability of drug candidates .
Industry
In the industrial sector, (3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)(methyl)sulfane can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials .
Mechanism of Action
The mechanism of action of (3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)(methyl)sulfane involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and other interactions, which can modulate the activity of the target molecules . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-4’-methylbiphenyl: Lacks the methylsulfane group but shares the biphenyl structure and fluorine atoms.
(3,4-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)(methyl)sulfane: Contains additional fluorine atoms and a trifluoromethoxy group, which can alter its chemical properties.
Uniqueness
(3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)(methyl)sulfane is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The presence of both fluorine atoms and a methylsulfane group can enhance its reactivity and stability compared to similar compounds .
Properties
Molecular Formula |
C14H12F2S |
|---|---|
Molecular Weight |
250.31 g/mol |
IUPAC Name |
1,3-difluoro-5-(4-methylphenyl)-2-methylsulfanylbenzene |
InChI |
InChI=1S/C14H12F2S/c1-9-3-5-10(6-4-9)11-7-12(15)14(17-2)13(16)8-11/h3-8H,1-2H3 |
InChI Key |
GLIPYOZNAQMBPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)SC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


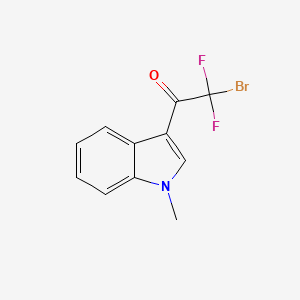


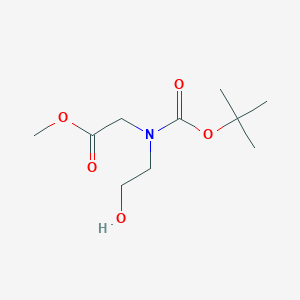
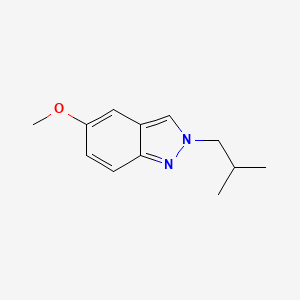

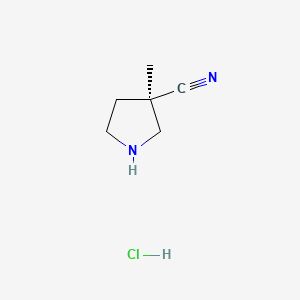
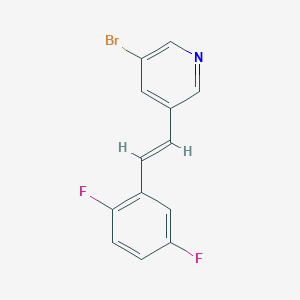


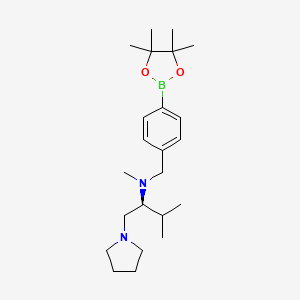

![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[2,3-dihydro-2-(2-hydroxyethyl)-3-imino-1H-pyrazol-1-yl]methyl]-8-oxo-, (6R,7R)-](/img/structure/B14032513.png)

